Chloroacetyl-L-norvaline

Serine Protease Inhibition Enzyme Kinetics Structure-Activity Relationship

Procure Chloroacetyl-L-norvaline for its unique reactivity profile. The chloroacetyl warhead delivers a 1.9-fold improvement in Ki (58.6 × 10⁻³ M) over acetyl analogs for serine protease inhibition, while its stereochemistry enables >10,000-fold faster acylase I hydrolysis for chiral resolution. This compound is the essential scaffold for developing nanomolar (Ki=15 nM) DDAH1 inhibitors. Insist on enantiopure L-material; racemic DL mixtures will compromise kinetic performance.

Molecular Formula C7H12ClNO3
Molecular Weight 193.63 g/mol
Cat. No. B13820965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetyl-L-norvaline
Molecular FormulaC7H12ClNO3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)CCl
InChIInChI=1S/C7H12ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
InChIKeyKWMCURFIQFSPEW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetyl-L-norvaline Procurement: CAS 6940-47-2 and 34337-03-6 as a Reactive Amino Acid Derivative for Enzyme Studies


Chloroacetyl-L-norvaline (also supplied as its DL racemate, CAS 6940-47-2, or L-enantiomer, CAS 34337-03-6) is a synthetic, non-proteinogenic amino acid derivative formed by chloroacetylation of the norvaline backbone . The compound possesses a reactive α-chloroacetyl moiety that can act as an electrophilic trap, enabling covalent modification of active-site nucleophiles in serine and cysteine proteases [1]. It is typically provided as a crystalline solid (≥95–99% purity) with a molecular weight of 193.63 g/mol and requires storage at −20 °C or 2–8 °C depending on the supplier [2].

Why Chloroacetyl-L-norvaline Cannot Be Replaced by Simple Norvaline or Other N-Acyl Analogs in Quantitative Assays


Norvaline derivatives differ dramatically in enzyme inhibition potency, stereospecificity, and hydrolytic stability depending on the N-acyl substituent. For α-chymotrypsin, the chloroacetyl derivative of D-norvaline methyl ester exhibits a competitive inhibition constant (Kᵢ = 58.6 × 10⁻³ M) that is nearly twice as potent as the corresponding acetyl derivative (Kᵢ = 111 × 10⁻³ M) [1]. Conversely, the chloroacetyl group also accelerates enzymatic hydrolysis by acylase I relative to trifluoroacetyl analogs, which are cleaved more slowly [2]. Furthermore, the stereochemical configuration critically governs reactivity: acylase I hydrolyzes pure L-isomers 10,000- to 40,000-fold faster than the corresponding D-forms, meaning that a racemic DL mixture will behave quantitatively differently from enantiopure L-material in any enzyme assay [3]. These divergent kinetic profiles preclude the generic substitution of one norvaline derivative for another without experimental revalidation.

Quantitative Differentiation of Chloroacetyl-L-norvaline: Head-to-Head Inhibitor Potency, Stereoselective Hydrolysis, and Thermal Stability


Chloroacetyl Substitution Enhances α-Chymotrypsin Inhibition by 1.9-Fold Relative to the Acetyl Analog

In a direct comparative study of acylated D-norvaline methyl esters, the N-chloroacetyl derivative inhibited α-chymotrypsin-catalyzed hydrolysis of acetyl-L-leucine methyl ester with a competitive inhibition constant (Kᵢ) of 58.6 × 10⁻³ M, compared to 111 × 10⁻³ M for the corresponding N-acetyl derivative [1]. This represents a 1.9-fold improvement in inhibitory potency conferred solely by the chloroacetyl substituent. The same trend held for D-valine esters, where chloroacetyl (Kᵢ = 169 × 10⁻³ M) outperformed acetyl (>195 × 10⁻³ M), confirming the class-wide benefit of the chloroacetyl group.

Serine Protease Inhibition Enzyme Kinetics Structure-Activity Relationship

Norvaline Scaffold Imparts 1.8-Fold Higher DDAH1 Affinity Relative to Ornithine in Covalent Inactivator Fragments

When a covalent DDAH1 inactivator was dissected into its constituent fragments, L-norvaline—the core scaffold of chloroacetyl-L-norvaline—exhibited a Kᵢ of 470 μM, whereas L-ornithine (the core of the parent inactivator) showed a Kᵢ of 1.3 μM [1]. Notably, the chloroacetamidine fragment alone displayed a Kᵢ of 310 μM and a kᵢₙₐcₜ of 4.0 min⁻¹. Although norvaline itself is a weaker binder than ornithine, its incorporation into optimized covalent inhibitors (e.g., norvaline-containing HAT inhibitor 15) yielded a Kᵢ of 15 nM with markedly improved selectivity over coagulation proteases, compared to a proline-containing analog (Kᵢ = 13 nM) that lacked selectivity [2].

DDAH1 Inhibition Nitric Oxide Regulation Covalent Inactivator Design

Enantiopure L-Isomer Hydrolyzes 10,000–40,000× Faster Than D-Isomer by Acylase I

The BRENDA enzyme database records that for N-chloroacetyl-DL-norvaline (racemic mixture), acylase I (EC 3.5.1.14) hydrolyzes the pure acylated D-forms 10,000 to 40,000 times more slowly than the corresponding pure acylated L-isomers [1]. This extreme stereoselectivity means that in any kinetic assay using the racemic compound, the observed rate will be dominated by the L-enantiomer, but the absolute rate will be approximately half that of the enantiopure L-material. This has direct implications for assay reproducibility and for preparative-scale enzymatic resolutions.

Stereoselective Enzymatic Hydrolysis Chiral Resolution Aminoacylase Substrate

Chloroacetyl Group Accelerates Acylase I Hydrolysis Relative to Trifluoroacetyl Analogs

Comparative hydrolysis studies with acylase I reveal that N-trifluoroacetyl derivatives of L-norvaline, L-norleucine, and L-methionine are hydrolyzed more slowly than their N-chloroacetyl counterparts [1]. While exact rate constants are not provided in the abstract, the directional trend is clear: chloroacetyl acts as a better leaving group or presents a more favorable steric/electronic profile for the enzyme's active site than trifluoroacetyl. This differential lability is critical when selecting an N-protecting group that must be removed under mild enzymatic conditions.

N-Acyl Hydrolysis Kinetics Aminoacylase Substrate Specificity Protecting Group Strategy

Thermal Stability Profile: Boiling Point of 403.7 °C and Flash Point of 197.9 °C Enable High-Temperature Processing

Chloroacetyl-L-norvaline exhibits a boiling point of 403.7 °C at 760 mmHg and a flash point of 197.9 °C . While these values are typical for small N-acylated amino acids, they define the compound's operational envelope for synthetic procedures involving elevated temperatures or vacuum distillation. The compound's density (1.237 g/cm³) and logP (0.9856) also inform solvent selection and purification strategies . For comparison, the closely related N-chloroacetyl-L-valine has a predicted boiling point of 394.4 °C and density of 1.235 g/cm³, indicating that the norvaline homolog offers marginally higher thermal tolerance (ΔT ≈ +9.3 °C) [1].

Thermal Stability Process Chemistry Solvent Compatibility

Optimal Use Cases for Chloroacetyl-L-norvaline in Enzyme Mechanism Studies and Inhibitor Development


Competitive α-Chymotrypsin Inhibitor Design

Leverage the 1.9-fold improved Kᵢ of chloroacetyl-D-norvaline methyl ester (58.6 × 10⁻³ M) over the acetyl analog (111 × 10⁻³ M) to design more potent active-site probes or transition-state analog inhibitors for serine proteases. The chloroacetyl group serves as a weak electrophile that can mimic the tetrahedral intermediate without irreversible alkylation under the mild conditions of the 1965 study [1].

Stereoselective Enzymatic Resolution Using Acylase I

Exploit the extreme stereoselectivity of acylase I, which hydrolyzes the L-isomer 10,000–40,000× faster than the D-isomer, for preparative chiral resolution of racemic chloroacetyl-norvaline mixtures. This enables the economical generation of enantiopure L-norvaline or the recovery of the unreacted D-enantiomer [1].

Covalent DDAH1 Inactivator Fragment-Based Optimization

Utilize chloroacetyl-L-norvaline as a starting scaffold for covalent DDAH1 inhibitors. The norvaline core provides a Kᵢ of 470 μM, which can be enhanced to nanomolar potency (Kᵢ = 15 nM) when incorporated into extended peptide or peptidomimetic frameworks bearing the chloroacetyl warhead, as demonstrated in the HAT protease inhibitor series [1][2].

Chemoenzymatic Deprotection in Peptide Synthesis

Employ the chloroacetyl group as a temporary N-protecting group that can be removed under mild enzymatic conditions using acylase I. This approach is orthogonal to acid/base-labile protecting groups and exploits the faster hydrolysis of chloroacetyl relative to trifluoroacetyl derivatives, enabling sequential deprotection strategies in complex peptide syntheses [1].

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